![molecular formula C6H4N4O2 B1298430 3-Nitropyrazolo[1,5-a]pyrimidine CAS No. 55405-64-6](/img/structure/B1298430.png)

3-Nitropyrazolo[1,5-a]pyrimidine

説明

3-Nitropyrazolo[1,5-a]pyrimidine is a type of heterocyclic aromatic compound, which means it is composed of several different types of atoms in a ring-like structure. It is used in the preparation of a tyrosine kinase (TRK) inhibitor for treating cancer .

Synthesis Analysis

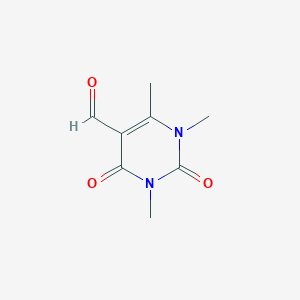

A regioselective, time-efficient, and one-pot route for the synthesis of diversely substituted 3-nitropyrazolo pyrimidines has been developed. This synthesis is achieved through a microwave-assisted process and yields good to excellent results .

Molecular Structure Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Chemical Reactions Analysis

The reaction features a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents .

科学的研究の応用

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have simpler and greener synthetic methodology and tunable photophysical properties .

Antitumor Agents

Pyrazolo[1,5-a]pyrimidine derivatives have been found to have antitumor effects . They have been tested by A549 and H1975 cell lines with larotrectinib as the positive control drugs . The compounds had good physicochemical property and biological characteristics .

Fatty Acid-Binding Proteins (FABPs) Isoforms

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Heat-Resistant Explosives

Two novel fused-ring energetic compounds, namely 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7 (4H)-one (5), were identified as heat-resistant explosives .

Post-Functionalization

3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines have been used in post-functionalization .

Molecular Docking Simulation

Based on the molecular docking simulation and structure of larotrectinib, some larotrectinib derivatives as antitumor compounds were designed and synthesized .

作用機序

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrimidine nucleus have been used in medicinal chemistry and drug design . For instance, they have been used in the synthesis of anxiolytic and hypnotic drugs .

Mode of Action

The synthesis of this compound involves a sequential cyclocondensation reaction of β-enaminones with nh-5-aminopyrazoles, followed by a regioselective electrophilic substitution .

Biochemical Pathways

The compound is synthesized through a sequential cyclocondensation reaction of β-enaminones with nh-5-aminopyrazoles .

Pharmacokinetics

The compound is synthesized in good to excellent yields through a microwave-assisted process .

Result of Action

The compound has been successfully used in the synthesis of 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines .

Action Environment

The synthesis of this compound is distinguished by its short reaction times, high yield, operational simplicity, broad substrate scope, and pot-economy .

将来の方向性

The promising biological and photophysical properties of pyrazolo[1,5-a]pyrimidines have prompted the development of various methods for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently .

特性

IUPAC Name |

3-nitropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOREHMGSRCRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350743 | |

| Record name | 3-nitropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitropyrazolo[1,5-a]pyrimidine | |

CAS RN |

55405-64-6 | |

| Record name | 3-nitropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic routes are available for producing 3-Nitropyrazolo[1,5-a]pyrimidines?

A1: A recent study [] described a novel one-pot synthesis of 3-Nitropyrazolo[1,5-a]pyrimidines. This method utilizes a microwave-assisted process involving the sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective nitration at the 3-position. This methodology boasts advantages such as short reaction times, high yields, operational simplicity, broad substrate scope, and pot-economy.

Q2: Has the biological activity of 3-Nitropyrazolo[1,5-a]pyrimidines been investigated?

A2: Yes, research has explored the antiviral potential of 2-Amino-3-nitropyrazolo[1,5-a]pyrimidines against Coxsackievirus B3. This suggests that further investigation into the structure-activity relationship of this compound class could lead to the development of novel antiviral agents.

Q3: Are there alternative synthetic approaches to access similar heterocyclic structures containing nitro groups?

A3: Yes, researchers have reported the synthesis of 5,6-condensed 3-nitropyridines using heterocyclic amines and nitromalonaldehyde as starting materials. This indicates that exploring various condensation reactions with different building blocks could provide access to a diverse range of nitro-containing heterocycles with potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1298374.png)

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)